molecular formula C25H27N5O3 B2693973 9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844831-54-5

9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2693973
CAS No.: 844831-54-5
M. Wt: 445.523
InChI Key: ILXXNBNMMSTRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic purinedione derivative features a pyrimido[2,1-f]purine core with a 4-methoxyphenyl group at position 9, methyl groups at positions 1 and 7, and a phenethyl substituent at position 3 (Figure 1). The compound’s structural complexity arises from its fused heterocyclic system, which is modified to optimize receptor interactions and metabolic stability.

Properties

IUPAC Name

9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-17-15-29(19-9-11-20(33-3)12-10-19)24-26-22-21(30(24)16-17)23(31)28(25(32)27(22)2)14-13-18-7-5-4-6-8-18/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXXNBNMMSTRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex heterocyclic structure that belongs to the class of purine derivatives. These derivatives are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N5O3C_{25}H_{27}N_{5}O_{3} with a molecular weight of approximately 445.52 g/mol. The structure includes a purine core with various substituents that contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC25H27N5O3
Molecular Weight445.52 g/mol
LogP3.6435
Polar Surface Area65.44 Ų
Hydrogen Bond Acceptors8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in cellular processes. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation.
  • Receptor Modulation : It may also interact with adenosine receptors, contributing to its pharmacological effects.

Anticancer Activity

Research indicates that purine derivatives like this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study demonstrated that derivatives with similar structures effectively inhibited the proliferation of various cancer cell lines by targeting key regulatory pathways involved in cell division and survival.

Antimicrobial Activity

The compound has shown potential antimicrobial activity against several bacterial strains. In vitro studies suggest moderate to strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.

Enzyme Inhibition

In addition to anticancer and antimicrobial effects, the compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's. A study reported IC50 values indicating strong inhibitory activity against urease, which could be beneficial in managing conditions like kidney stones or urinary infections.

Case Studies

  • Anticancer Efficacy : A recent study assessed the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria including Salmonella typhi and Bacillus subtilis. The findings revealed an MIC (Minimum Inhibitory Concentration) range from 32 to 128 µg/mL for these strains.

Comparison with Similar Compounds

Key Structural Features :

  • Position 3 : Phenethyl group (arylalkyl chain) influences lipophilicity and receptor binding.
  • Positions 1 and 7 : Methyl groups contribute to steric hindrance and metabolic stability.

Comparison with Structural Analogues

Modifications at Position 3 (Alkyl/Arylalkyl Chains)

The substituent at position 3 significantly impacts biological activity and physicochemical properties.

Compound Position 3 Substituent Key Activities/Properties Reference
Target Compound Phenethyl N/A (predicted high lipophilicity)
3-Pentyl analogue Pentyl Lower steric bulk; potential PDE4B/PDE10A inhibition
3-(Prop-2-ynyl) analogue Propargyl Enhanced synthetic yield (93%); uncharacterized bioactivity
3-(Dihydroisoquinolinylbutyl) Dihydroisoquinoline High 5-HT1A/D2 receptor affinity; PDE4B/PDE10A inhibition (IC50 < 100 nM)

Insights :

  • Phenethyl vs. Pentyl : The phenethyl group’s aromaticity may enhance binding to aromatic receptor pockets compared to linear alkyl chains.
  • Propargyl vs.

Modifications at Position 9 (Aryl Groups)

The aryl group at position 9 modulates electronic and steric interactions.

Compound Position 9 Substituent Key Activities/Properties Reference
Target Compound 4-Methoxyphenyl Electron-rich; predicted CNS penetration
9-(2-Chloro-6-fluorobenzyl) 2-Chloro-6-fluorobenzyl MAO-B inhibition (IC50 ~ 50 nM); dual-target neuroprotection
9-(4-Fluorophenyl) 4-Fluorophenyl Moderate fluorescence (λem = 486 nm); uncharacterized bioactivity
9-(p-Methoxyphenyl) pyrido[1,2-e] 4-Methoxyphenyl Lower yield (34%); structural isomerism

Insights :

  • Methoxyphenyl vs.

Core Scaffold Variations

Modifications to the tricyclic system alter ring strain and hydrogen-bonding capacity.

Compound Core Structure Key Activities/Properties Reference
Target Compound Pyrimido[2,1-f]purine Predicted PDE4B inhibition
Pyrido[1,2-e]purine-2,4-dione Pyrido[1,2-e]purine Fluorescent properties (λem = 492–515 nm)
Diazepino[2,1-f]purine-2,4-dione Diazepino[2,1-f]purine Moderate PDE4B inhibition (IC50 ~ 200 nM)

Insights :

  • Pyrido vs. Pyrimido Cores : Pyrido derivatives exhibit fluorescence, enabling imaging applications, while pyrimido analogues are prioritized for enzyme inhibition .

Structure-Activity Relationship (SAR) Trends

Position 3 : Arylalkyl chains (e.g., phenethyl) improve receptor binding over linear alkyl groups due to aromatic interactions .

Position 9 : Electron-donating groups (e.g., methoxy) enhance CNS penetration, whereas halogenated groups favor MAO-B inhibition .

Core Rigidity: Pyrimido cores exhibit higher enzyme affinity than diazepino derivatives due to reduced conformational flexibility .

Q & A

Q. How are crystallographic challenges (e.g., disorder) addressed in structural studies?

  • TWINABS refinement handles disorder in flexible substituents (e.g., tetrahydropyrimidine ring) .
  • Low-temperature data collection (100 K) reduces thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.